An In-depth Technical Guide to the Structure and Activity of 3',4'-Dimethoxy-2'-hydroxychalcone
An In-depth Technical Guide to the Structure and Activity of 3',4'-Dimethoxy-2'-hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, synthesis, and biological activities of 3',4'-Dimethoxy-2'-hydroxychalcone. This molecule, a member of the chalcone family of compounds, is of significant interest to the scientific community due to its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer research. This document collates key data, presents detailed experimental protocols, and visualizes the compound's interaction with critical cellular signaling pathways, serving as a vital resource for professionals in drug discovery and development.
Chemical Structure and Identification
3',4'-Dimethoxy-2'-hydroxychalcone, systematically named (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, is a chalcone characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The 'A' ring is substituted with a hydroxyl group at the 2'-position and a methoxy group at the 4'-position, while the 'B' ring possesses a methoxy group at the 3-position.
Table 1: Chemical Identifiers for 3',4'-Dimethoxy-2'-hydroxychalcone
| Identifier | Value |
| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1] |
| Molecular Formula | C₁₇H₁₆O₄[1] |
| Molecular Weight | 284.31 g/mol [1] |
| SMILES | COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O[1] |
| CAS Number | 32329-98-9 |
Spectroscopic Data for Structural Elucidation
The structural confirmation of 3',4'-Dimethoxy-2'-hydroxychalcone is achieved through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | s | 1H | 2'-OH (phenolic proton) |
| ~7.8-8.2 | d | 1H | H-β (vinylic proton) |
| ~7.4-7.6 | d | 1H | H-α (vinylic proton) |
| ~6.9-7.5 | m | - | Aromatic protons |
| ~3.9 | s | 6H | 3-OCH₃ and 4'-OCH₃ |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O (carbonyl carbon) |
| ~162 | C-2' (carbon attached to hydroxyl group) |
| ~110-152 | Aromatic and vinylic carbons |
| ~56 | -OCH₃ (methoxy carbons) |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3150 (broad) | O-H stretching (hydroxyl group) |
| ~3018 | C-H stretching (aromatic) |
| 1620-1691 | C=O stretching (conjugated carbonyl) |
Table 5: Mass Spectrometry Data
| m/z | Ion Type |
| 285.1121 | [M+H]⁺[1] |
| 283.0976 | [M-H]⁻[1] |
Synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone
The primary method for synthesizing chalcones, including 3',4'-Dimethoxy-2'-hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a representative method for the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone.
Materials:
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2-hydroxy-4-methoxyacetophenone
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3-methoxybenzaldehyde
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Ethanol
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Aqueous Sodium Hydroxide (e.g., 20%)
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Ice-cold water
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Dilute Hydrochloric Acid
Procedure:
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Dissolution of Acetophenone: Dissolve 2-hydroxy-4-methoxyacetophenone (1 equivalent) in ethanol in a flask equipped with a magnetic stirrer.
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Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide.
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Addition of Benzaldehyde: Slowly add 3-methoxybenzaldehyde (1 equivalent) to the reaction mixture.
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Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane and ethyl acetate).
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Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
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Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.
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Isolation and Purification: Collect the solid product by filtration, wash with distilled water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activities and Signaling Pathways
3',4'-Dimethoxy-2'-hydroxychalcone and its analogs have been reported to possess a range of biological activities, most notably anti-inflammatory and anticancer effects. These activities are attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory effects of many chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. 3',4'-Dimethoxy-2'-hydroxychalcone and related compounds are believed to inhibit this pathway by preventing the degradation of IκBα.
Anticancer Activity and Induction of Apoptosis
The anticancer properties of 3',4'-Dimethoxy-2'-hydroxychalcone are linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the induction of the intrinsic (mitochondrial) pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this pathway, and chalcones have been shown to modulate the expression of these proteins.
